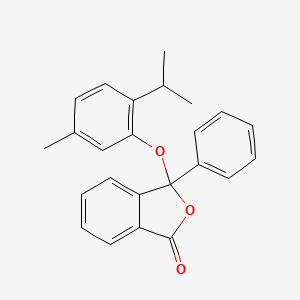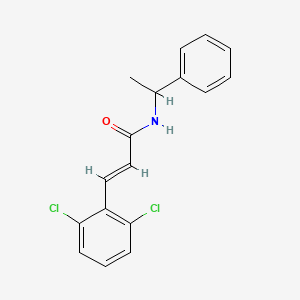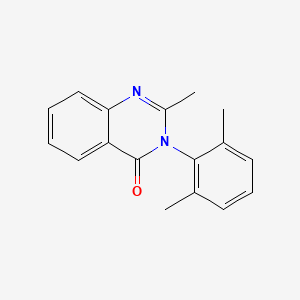
3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone
説明
3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that belongs to the quinazolinone family. It was first synthesized in the early 1990s by researchers at the University of California, San Francisco. DMQX has been found to have potential applications in scientific research due to its ability to selectively block certain types of ion channels in the brain.
作用機序
3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone works by binding to the AMPA receptor and preventing the binding of glutamate, which is the natural ligand for this receptor. This results in the inhibition of the transmission of signals between neurons that are mediated by the AMPA receptor. The precise mechanism by which this compound blocks the AMPA receptor is not fully understood, but it is believed to involve the binding of this compound to a specific site on the receptor.
Biochemical and Physiological Effects:
The blockade of the AMPA receptor by this compound has been found to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, this compound has been found to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
実験室実験の利点と制限
One advantage of using 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the AMPA receptor. This allows researchers to selectively block the AMPA receptor without affecting other types of glutamate receptors. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water. This can make it challenging to prepare solutions of this compound at the desired concentration for use in experiments.
将来の方向性
There are a number of potential future directions for research involving 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone. One area of interest is the role of the AMPA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. This compound may be useful in studying the underlying mechanisms of these disorders and developing new treatments. In addition, there is potential for the development of new drugs based on the structure of this compound that may have improved pharmacokinetic properties and therapeutic efficacy.
合成法
The synthesis of 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 2-amino-3-methylbenzoic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone has been found to be a useful tool in scientific research due to its ability to selectively block certain types of ion channels in the brain. Specifically, this compound is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in the transmission of signals between neurons in the brain. By blocking the AMPA receptor, this compound can be used to study the role of glutamate receptors in various physiological and pathological processes.
特性
IUPAC Name |
3-(2,6-dimethylphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-7-6-8-12(2)16(11)19-13(3)18-15-10-5-4-9-14(15)17(19)20/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMSCHZBGYKZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939119 | |
| Record name | 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1788-92-7 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,6-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



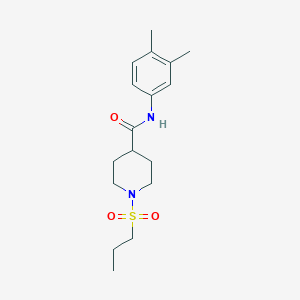

![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
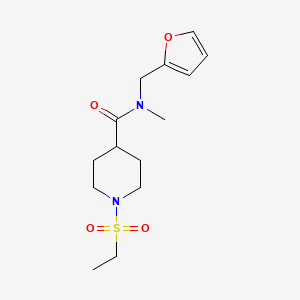
![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)
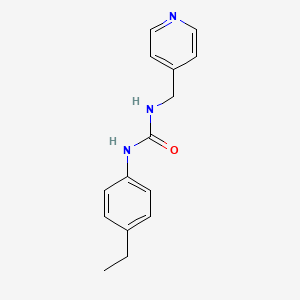
![N-(2-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339654.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)
